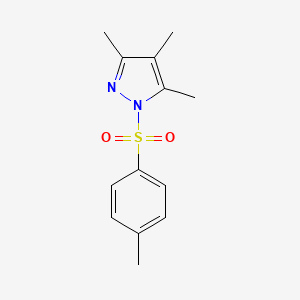

3,4,5-trimethyl-1-tosyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-trimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is used for proteomics research .

Synthesis Analysis

The synthesis of pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, has been widely studied. Traditional methods involve the reaction of hydrazines and β-di-functional compounds such as 1,3-dicarbonyl compounds . More recent advances in electrophilic cyclization strategies have led to many studies on the synthesis of substituted pyrazoles under mild reaction conditions with excellent regioselectivity .Molecular Structure Analysis

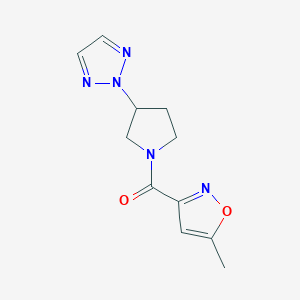

The molecular structure of 3,4,5-trimethyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The positioning of the pyrazole ligands allows for a close contact, likely the result of pyrazole ring polarization .Chemical Reactions Analysis

Pyrazoles, including 3,4,5-trimethyl-1H-pyrazole, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis

3,4,5-trimethyl-1H-pyrazole is a solid compound . It has a molecular weight of 110.16 . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Reactivity 3,4,5-trimethyl-1-tosyl-1H-pyrazole and its derivatives are synthesized through various chemical reactions, offering a route to highly substituted pyrazoles, which are of interest due to their potential applications in oxidation chemistry and as precursors for other chemical compounds. For instance, a two-step, one-pot route has been developed for the synthesis of 4,5-dihydro-N-tosyl-1H-pyrazoles. This process involves the reaction of methyl or phenyl lithium with 4,4-dimethyl-3,5-disubstituted-4H-pyrazoles to produce anions of 4,5-dihydro-3,4,4,5,5-pentasubstituted-1H-pyrazoles as intermediates, which are then converted to N-tosylated compounds through reaction with tosyl fluoride (Truong et al., 2008).

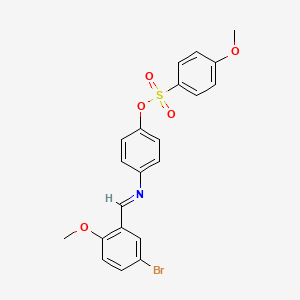

Structure and Identification The structural properties of 3,4,5-trimethyl-1-tosyl-1H-pyrazole derivatives have been studied, providing insights into their molecular characteristics and the potential for distinguishing between various isomers. For example, the extent of the low field chemical shift of 4-H caused by exo-N-tosylation of 1-substituted 1H-pyrazolamines allows for the differentiation between the 3- and 5-amino-isomers, extending the pyrazole substituent increment system (Ege & Franz, 1984).

Reactivity and Derivatives The reactivity of 3,4,5-trimethyl-1-tosyl-1H-pyrazole derivatives has been explored in various chemical reactions, leading to the formation of novel compounds with potential applications. For example, the reaction of 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole with tosyl chloride under specific conditions can yield pyrazoline chlorinated at carbon 3, indicating the chemical versatility of these compounds (Ojala et al., 1998).

特性

IUPAC Name |

3,4,5-trimethyl-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-7-13(8-6-9)18(16,17)15-12(4)10(2)11(3)14-15/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFLLFBCHMUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethyl-1-tosyl-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)

![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)

![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

![2-chloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2876708.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)

![Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2876711.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2876716.png)